N-({N'-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide
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Overview
Description
N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide is a complex organic compound that features a combination of indole, hydrazine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Hydrazone Formation: The indole derivative is then reacted with hydrazine to form the hydrazone intermediate.
Coupling with Benzamide: The hydrazone intermediate is coupled with 2-fluorobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the hydrazone group can yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxindole derivatives
Reduction: Corresponding amine
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: The compound is used to study the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The indole moiety interacts with the active site of the enzyme, while the hydrazone and benzamide groups enhance binding affinity and specificity . This interaction disrupts the normal function of the enzyme, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-chlorobenzamide
- N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide
Uniqueness
The presence of the fluorine atom in N-({N’-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide enhances its binding affinity and specificity compared to its chlorinated or brominated analogs . This makes it a more potent inhibitor in biological systems.
Properties
Molecular Formula |
C24H17Cl2FN4O3 |
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Molecular Weight |
499.3 g/mol |
IUPAC Name |
N-[2-[[1-[(3,4-dichlorophenyl)methyl]-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C24H17Cl2FN4O3/c25-17-10-9-14(11-18(17)26)13-31-20-8-4-2-6-16(20)22(24(31)34)30-29-21(32)12-28-23(33)15-5-1-3-7-19(15)27/h1-11,34H,12-13H2,(H,28,33) |
InChI Key |
LSEOBLMVQRXNIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC(=O)CNC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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